molecular formula C15H7ClFN3OS2 B3449521 N-(2,1,3-benzothiadiazol-4-yl)-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide

N-(2,1,3-benzothiadiazol-4-yl)-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide

Cat. No.: B3449521
M. Wt: 363.8 g/mol
InChI Key: LYDHGJLHIXUEBP-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-4-yl)-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzothiadiazole moiety and a benzothiophene carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiadiazole and benzothiophene intermediates. The benzothiadiazole moiety can be synthesized through the cyclization of o-phenylenediamine with sulfur and nitrous acid. The benzothiophene intermediate is often prepared via a Friedel-Crafts acylation reaction, followed by halogenation to introduce the chloro and fluoro substituents. The final step involves coupling the benzothiadiazole and benzothiophene intermediates under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-4-yl)-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols. Substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-yl)-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act by inhibiting enzymes or receptors involved in disease processes. The benzothiadiazole moiety can interact with biological macromolecules through hydrogen bonding and π-π interactions, while the benzothiophene group can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,1,3-benzothiadiazol-4-yl)-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide is unique due to its specific combination of chloro and fluoro substituents on the benzothiophene ring, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for diverse applications in various scientific fields .

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7ClFN3OS2/c16-12-11-7(17)3-1-6-10(11)22-14(12)15(21)18-8-4-2-5-9-13(8)20-23-19-9/h1-6H,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDHGJLHIXUEBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=C2Cl)C(=O)NC3=CC=CC4=NSN=C43)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7ClFN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,1,3-benzothiadiazol-4-yl)-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2,1,3-benzothiadiazol-4-yl)-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide
Reactant of Route 3
N-(2,1,3-benzothiadiazol-4-yl)-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide
Reactant of Route 4
N-(2,1,3-benzothiadiazol-4-yl)-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide
Reactant of Route 5
N-(2,1,3-benzothiadiazol-4-yl)-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide
Reactant of Route 6
N-(2,1,3-benzothiadiazol-4-yl)-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide

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